2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine
CAS No.: 119895-70-4
Cat. No.: VC21124472
Molecular Formula: C8H5F4NO2
Molecular Weight: 223.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119895-70-4 |
|---|---|
| Molecular Formula | C8H5F4NO2 |
| Molecular Weight | 223.12 g/mol |
| IUPAC Name | 2,2,3,3-tetrafluoro-1,4-benzodioxin-5-amine |
| Standard InChI | InChI=1S/C8H5F4NO2/c9-7(10)8(11,12)15-6-4(13)2-1-3-5(6)14-7/h1-3H,13H2 |
| Standard InChI Key | UPOWEJQQELYQIJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C2C(=C1)OC(C(O2)(F)F)(F)F)N |
| Canonical SMILES | C1=CC(=C2C(=C1)OC(C(O2)(F)F)(F)F)N |
Introduction
The identification of this compound is facilitated through several standardized chemical identifiers. Its CAS registry number (119895-70-4) serves as a unique numerical identifier assigned by the Chemical Abstracts Service, enabling precise tracking in chemical databases and literature. Additionally, the compound can be represented through various chemical notation systems, including the Standard InChI (InChI=1S/C8H5F4NO2/c9-7(10)8(11,12)15-6-4(13)2-1-3-5(6)14-7/h1-3H,13H2) and its corresponding InChIKey (UPOWEJQQELYQIJ-UHFFFAOYSA-N), which provide condensed digital representations of its chemical structure. These identifiers are essential for researchers seeking to accurately reference this compound in scientific literature and databases.
The molecular formula of 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b] dioxin-5-amine is C8H5F4NO2, indicating its composition of eight carbon atoms, five hydrogen atoms, four fluorine atoms, one nitrogen atom, and two oxygen atoms. With a molecular weight of 223.12 g/mol, this compound falls within the low-molecular-weight category of organic compounds, making it potentially suitable for applications where molecular size affects functionality, such as in drug design where smaller molecules may exhibit better membrane permeability. The presence of the amino group at the 5-position distinguishes it from its structural isomer, 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b] dioxin-6-amine, which has been more extensively documented in research literature.
Chemical and Physical Properties
Structural Features
The molecular structure of 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1, dioxin-5-amine contains several distinctive structural elements that contribute to its chemical behavior. The benzodioxin core consists of a benzene ring fused with a six-membered heterocyclic ring containing two oxygen atoms at the 1 and 4 positions. This dioxin ring is tetrafluorinated at positions 2 and 3, with each carbon bearing two fluorine atoms, creating a highly fluorinated region within the molecule. The tetrafluorinated dioxin ring represents a significant structural feature that influences the compound's physical and chemical properties, particularly its metabolic stability and lipophilicity.
The presence of the amino group (-NH2) at the 5-position of the benzene ring provides a reactive site for potential derivatization through various chemical transformations. This primary amine can participate in nucleophilic substitution reactions, condensation reactions, and can be modified through acylation, alkylation, or other functional group transformations . These potential modification pathways make the compound valuable as a building block for the synthesis of more complex structures with potential medicinal or materials science applications. The structural orientation of the amino group relative to the dioxin ring system may also influence the electron density distribution across the molecule, affecting its reactivity patterns.
Physical Properties
While direct experimental data for 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b] dioxin-5-amine is limited in the available search results, some physical properties can be inferred from closely related compounds. Based on the structural similarity to 6-AMINO-2,2,3,3-TETRAFLUORO-1,4-BENZODIOXAN (with the amino group at position 6 instead of 5), it is reasonable to predict that the compound exists as a solid at room temperature, potentially with a faint yellow coloration . The recommended storage temperature for similar compounds is 2-8°C, suggesting sensitivity to temperature and potential degradation at elevated temperatures .
The refractive index, a measure of how light propagates through a material, can be estimated to be around 1.468 based on the closely related compound, although this value should be verified experimentally for the specific 5-amino derivative . In terms of solubility, the presence of both polar groups (amino and dioxin) and non-polar regions (fluorinated and aromatic) suggests potential solubility in a range of organic solvents, particularly those of intermediate polarity such as alcohols, ketones, and halogenated solvents. The compound's solubility in water is likely limited due to the presence of the hydrophobic fluorinated and aromatic regions, although the amino group may confer some water solubility through hydrogen bonding interactions.
Synthesis and Preparation Methods
General Synthetic Approaches
Applications and Research Significance
Pharmaceutical Applications
The benzodioxin scaffold, including fluorinated derivatives like 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b] dioxin-5-amine, has demonstrated significant potential in pharmaceutical research, particularly as building blocks for the development of bioactive compounds. The tetrafluorinated dioxin ring introduces several favorable properties for drug development, including enhanced metabolic stability due to the strength of the C-F bonds, which can prevent oxidative metabolism at those positions. Additionally, the presence of fluorine atoms can modulate the lipophilicity, acidity, and conformation of the molecule, potentially improving binding interactions with biological targets.
While specific research on 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b] dioxin-5-amine is limited in the available search results, research on related benzodioxin derivatives provides insight into potential applications. For instance, studies have shown that certain benzodioxine derivatives, such as 2,3-dihydro-1,4-benzodioxine-5-carboxamide, exhibit inhibitory activity against Poly(ADP-ribose)polymerase 1 (PARP1), an important anticancer drug target involved in DNA repair processes . The structural similarity between this compound and 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b] dioxin-5-amine suggests potential application in the development of novel PARP1 inhibitors or other enzyme inhibitors.
Comparative Analysis with Related Compounds
Structural Isomers
The chemical literature contains more extensive information about 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b] dioxin-6-amine (CAS 89586-07-2), a positional isomer of our target compound with the amino group at position 6 instead of position 5 . This structural variation, while seemingly minor, can significantly influence the compound's properties and reactivity. The position of the amino group affects the electron distribution across the molecule, potentially altering its reactivity patterns, physical properties, and biological activities. For instance, the different positioning may influence hydrogen bonding capabilities, dipole moment, and interactions with biological targets or reaction partners.
Comparative analysis of these isomers could provide valuable insights into structure-activity relationships for this class of compounds. The different positioning of the amino group may lead to distinct binding orientations in enzymatic or receptor binding sites, potentially resulting in different biological activities . Additionally, the synthetic accessibility of the two isomers may differ, with one potentially being more easily prepared through certain synthetic routes due to electronic or steric factors influencing regioselectivity during key synthetic steps.
Functional Derivatives
Beyond positional isomers, various functional derivatives of the benzodioxin scaffold have been explored in chemical research. For instance, 2,3-dihydrobenzo[b] dioxine-5-carboxamide represents a derivative where the amino group is replaced by a carboxamide function, resulting in different chemical and biological properties . This carboxamide derivative has been studied as a PARP1 inhibitor, with an IC50 value of 5.8 μM, demonstrating significant biological activity . The comparison between amino and carboxamide derivatives highlights how functional group modifications can dramatically alter biological activity profiles while maintaining the core scaffold.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume